methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate
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Overview
Description
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a complex organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a thiazolo-triazinylidene moiety, which is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation of the catalyst from the product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The thiazolo-triazinylidene moiety may also play a role in binding to specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate can be compared with other esters such as:
Methyl acetate: A simple ester with a pleasant odor used in solvents and flavoring agents.
Ethyl acetate: Another common ester used in the production of perfumes and as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
The uniqueness of this compound lies in its complex structure, which includes a thiazolo-triazinylidene moiety, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15N3O3S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
methyl (2Z)-2-(6-oxo-3-propyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene)acetate |
InChI |
InChI=1S/C11H15N3O3S/c1-3-4-13-6-12-11-14(7-13)10(16)8(18-11)5-9(15)17-2/h5H,3-4,6-7H2,1-2H3/b8-5- |
InChI Key |
JBQFKMUGOZDMSL-YVMONPNESA-N |
Isomeric SMILES |
CCCN1CN=C2N(C1)C(=O)/C(=C/C(=O)OC)/S2 |
Canonical SMILES |
CCCN1CN=C2N(C1)C(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
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